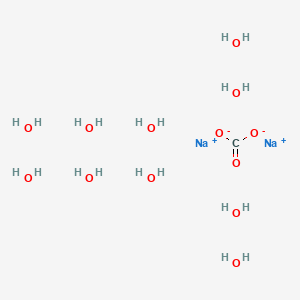
Sodium carbonate decahydrate
Cat. No. B1198397
Key on ui cas rn:
6132-02-1
M. Wt: 103.03 g/mol
InChI Key: RGBMRUSMRXNIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04519806
Procedure details


In this comparative example, the sodium carbonate solution designated as stream 3 in Example 1, containing 27.2 wt % Na2CO3, 2.6 wt % Na2SO4 and 2.6 wt % NaCl, is subjected to a cooling crystallization at 20° C. to form sodium carbonate decahydrate. In the cooling crystallization, 376 kg/hr of feed solution are introduced to the crystallizer to yield centrifuged, damp sodium carbonate decahydrate at a rate of 250 kg/hr, of which about 5% is mother liquor. The mother liquor composition is about 13.1 wt % Na2CO3, 9 wt % Na2SO4 and 9 wt % NaCl.



Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[O-:7]S([O-])(=O)=O.[Na+].[Na+].[Na+].[Cl-]>>[OH2:2].[OH2:7].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5] |f:0.1.2,3.4.5,6.7,8.9.10.11.12.13.14.15.16.17.18.19.20|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is subjected to a cooling crystallization at 20° C.
|
Outcomes


Product
|
Name
|
sodium carbonate decahydrate
|
|
Type
|
product
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.C([O-])([O-])=O.[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

